Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate
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Overview
Description
Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse chemical properties and wide range of applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound includes a naphthalene ring fused with a benzene ring, which is further substituted with bromine, ethoxy, and sulfonate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with naphthalen-1-ol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to form sulfinates or sulfides.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of naphthalen-1-yl 4-azido-3-ethoxybenzene-1-sulfonate.
Oxidation: Formation of naphthalen-1-yl 4-bromo-3-formylbenzene-1-sulfonate.
Reduction: Formation of naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfinate.
Scientific Research Applications
Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonate group can interact with amino acid residues in proteins, leading to conformational changes and loss of function .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-ylmethanamine;hydrobromide
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine, ethoxy, and sulfonate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C18H15BrO4S |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
naphthalen-1-yl 4-bromo-3-ethoxybenzenesulfonate |
InChI |
InChI=1S/C18H15BrO4S/c1-2-22-18-12-14(10-11-16(18)19)24(20,21)23-17-9-5-7-13-6-3-4-8-15(13)17/h3-12H,2H2,1H3 |
InChI Key |
XFJAVPKFOLKEQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
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